
4-(Piperidin-4-yloxy)benzamide
Overview
Description
4-(Piperidin-4-yloxy)benzamide is a chemical compound that features a benzamide group linked to a piperidine ring via an ether linkage. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthesis of 4-(Piperidin-4-yloxy)benzene Intermediate
- React 4-fluoronitrobenzene (or 4-chloronitrobenzene) with piperidin-4-ol under basic conditions to form 4-(piperidin-4-yloxy)nitrobenzene.
- Reduce the nitro group to an amine, yielding 4-(piperidin-4-yloxy)aniline.
Step | Reagents & Conditions | Notes |
---|---|---|
1 | Piperidin-4-ol, 4-fluoronitrobenzene, K2CO3, DMF, 80–100°C | Nucleophilic aromatic substitution |
2 | H2, Pd/C or Fe/HCl, EtOH | Reduction of nitro to amine |
Amidation to Form 4-(Piperidin-4-yloxy)benzamide
- React 4-(piperidin-4-yloxy)aniline with a suitable acylating agent, such as benzoyl chloride or by using a carboxylic acid with a coupling reagent (e.g., EDCI, DCC).
Step | Starting Material | Reagents/Conditions | Product | Yield (typical) |
---|---|---|---|---|
1 | 4-fluoronitrobenzene + piperidin-4-ol | K2CO3, DMF, 80–100°C | 4-(Piperidin-4-yloxy)nitrobenzene | 60–80% |
2 | 4-(Piperidin-4-yloxy)nitrobenzene | H2, Pd/C (or Fe/HCl), EtOH | 4-(Piperidin-4-yloxy)aniline | 70–90% |
3 | 4-(Piperidin-4-yloxy)aniline + benzoyl chloride | Pyridine, DCM, 0–25°C | This compound | 60–85% |
- Direct O-alkylation of 4-hydroxybenzamide: This method involves reacting 4-hydroxybenzamide with piperidin-4-yl halide (such as piperidin-4-yl chloride) under basic conditions. This approach is less common due to the lower reactivity of the amide group and possible side reactions.
- Use of Pre-Functionalized Benzamide: Starting from 4-hydroxybenzamide, the ether linkage can be introduced via Mitsunobu reaction or via nucleophilic substitution with a piperidin-4-yl electrophile, though yields may be lower due to steric hindrance.
- The nucleophilic aromatic substitution approach is favored for its higher yields and regioselectivity, especially when using electron-deficient aromatic rings such as nitrobenzene derivatives.
- Reduction of the nitro group is a well-established step, with catalytic hydrogenation (H2/Pd-C) offering clean conversion and minimal side products.
- Amidation using acid chlorides is straightforward, but carbodiimide-mediated coupling (EDCI, DCC) is preferred when milder conditions are required or when sensitive functional groups are present.
- The overall synthetic sequence is modular, allowing for the introduction of various substituents on either the benzamide or piperidine rings to generate analogs for structure-activity relationship studies.
The preparation of this compound is efficiently achieved via a three-step sequence involving nucleophilic aromatic substitution, nitro reduction, and amide formation. This route is supported by established methods for related benzamide and piperidinyl ether compounds, ensuring high yields and functional group compatibility. The process is summarized in the following table:
Step | Key Transformation | Typical Yield | Comments |
---|---|---|---|
1 | Aromatic substitution (ether formation) | 60–80% | High regioselectivity |
2 | Nitro reduction to amine | 70–90% | Clean, scalable |
3 | Amide bond formation | 60–85% | Versatile, allows analog synthesis |
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-4-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Corresponding amine derivatives of the benzamide group.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties:
4-(Piperidin-4-yloxy)benzamide exhibits significant pharmacological activities, particularly in the realm of neuropharmacology. It has been studied for its potential as a prokinetic agent , which enhances gastrointestinal motility. A notable derivative demonstrated the ability to selectively activate the 5-HT4 receptor, leading to increased gastric emptying and improved defecation frequency in animal models .
Case Study:
A study involving a series of benzamide derivatives, including this compound, highlighted their effectiveness against gastrointestinal disorders. The compounds were synthesized and evaluated for their ability to influence motility, with promising results indicating their potential as new therapeutic agents for conditions like constipation and gastroparesis .
Biological Research
Enzyme Inhibition Studies:
Research has indicated that this compound can act as an inhibitor of specific enzymes involved in metabolic pathways. Its structural properties allow it to interact with biological macromolecules effectively, making it a candidate for studying enzyme kinetics and inhibition mechanisms .
Anticancer Activity:
The compound has also been evaluated for its anticancer properties. Studies have shown that certain benzamide derivatives can inhibit tumor growth in vitro by targeting specific signaling pathways associated with cancer cell proliferation . For instance, the inhibition of microRNA-21 has been linked to enhanced sensitivity of cancer cells to chemotherapeutic agents like taxol, suggesting a dual mechanism of action involving both direct cytotoxicity and modulation of gene expression .
Industrial Applications
Synthesis of Active Pharmaceutical Ingredients (APIs):
In the pharmaceutical industry, this compound serves as an important intermediate in the synthesis of various APIs. Its versatility allows it to be utilized in the production of compounds aimed at treating diverse medical conditions, including neurological disorders and metabolic diseases .
Table: Comparison of Applications
Mechanism of Action
The mechanism of action of 4-(Piperidin-4-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(Piperidin-4-yl)benzamide
- 4-(Morpholin-4-yloxy)benzamide
- 4-(Pyrrolidin-4-yloxy)benzamide
Uniqueness
4-(Piperidin-4-yloxy)benzamide is unique due to its specific ether linkage between the benzamide and piperidine moieties, which imparts distinct physicochemical properties and biological activities. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for drug discovery and development.
Biological Activity
4-(Piperidin-4-yloxy)benzamide, also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a piperidine ring and an aromatic benzamide structure, which contribute to its interaction with various biological targets. This article presents a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in conditions like diabetes and cancer.
- Receptor Interaction : It interacts with neurotransmitter receptors, potentially affecting signaling pathways related to mood and cognition.
Biological Activity Overview
Case Studies
-
Anticancer Activity :
In a study examining the antiproliferative effects of various benzamide derivatives, this compound exhibited significant activity against MDA-MB-231 breast cancer cells, with an IC50 value of approximately 6.77 μM. This suggests that the compound may serve as a lead for developing novel anticancer agents . -
Anti-inflammatory Properties :
Research indicated that derivatives similar to this compound could inhibit the release of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases . -
Neuroprotective Effects :
The compound has been evaluated for its neuroprotective properties in models of neurodegeneration. It was found to enhance neuronal survival under oxidative stress conditions, indicating its potential utility in neurodegenerative disorders .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests good oral bioavailability and moderate metabolic stability. However, further studies are necessary to fully understand its toxicity profile and long-term effects on human health.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 4-(Piperidin-4-yloxy)benzamide derivatives, and how can intermediates be stabilized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with functionalization of the piperidine ring followed by coupling with a benzamide moiety. For example:
- Step 1 : Methylation of intermediates using iodomethane under inert conditions to protect reactive amines (e.g., conversion of intermediate 10a to 10b) .
- Step 2 : Coupling reactions, such as amidation with benzoyl chloride derivatives under basic conditions (e.g., using triethylamine in dichloromethane) .
- Stabilization : Use protecting groups (e.g., Boc for amines) and low-temperature storage (-20°C) to prevent degradation of sensitive intermediates .
Purification often employs column chromatography (e.g., chloroform:methanol gradients) or crystallization from dimethyl ether .
Q. How can researchers assess the preliminary biological activity of this compound derivatives?
- Methodological Answer : Initial screening involves in vitro assays targeting specific pathways:
- Antitumor Activity : Evaluate inhibition of CHK1 or PARP-1 enzymes using kinase assays (e.g., ADP-Glo™ for PARP-1) at concentrations ranging from 1–10 µM .
- Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ values calculated using nonlinear regression .
- Selectivity : Compare activity against related isoforms (e.g., PARP-1 vs. PARP-2) to assess target specificity .
Advanced Research Questions
Q. What strategies resolve contradictory data in the biological evaluation of this compound derivatives?
- Methodological Answer : Contradictions (e.g., high in vitro activity but poor in vivo efficacy) require:
- Metabolic Stability Analysis : Use liver microsome assays (human/rat) to identify rapid degradation pathways .
- Solubility Optimization : Introduce hydrophilic groups (e.g., hydroxyl, pyridyl) or formulate with cyclodextrins to improve bioavailability .
- Off-Target Profiling : Employ broad-panel kinase assays or proteome-wide affinity chromatography to identify unintended interactions .
Q. How can computational methods guide the design of this compound derivatives with improved binding affinity?
- Methodological Answer : Leverage molecular modeling tools:
- Docking Studies : Use AutoDock Vina or Schrödinger to predict binding poses with target proteins (e.g., PARP-1 or D3 receptors) .
- QSAR Models : Train models on datasets of IC₅₀ values and substituent descriptors (e.g., Hammett σ, π parameters) to prioritize substituents .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes and identify critical hydrogen bonds .
Q. What synthetic challenges arise when introducing electron-withdrawing groups to the benzamide moiety, and how are they addressed?
- Methodological Answer : Challenges include reduced reactivity and side reactions (e.g., hydrolysis of trifluoromethyl groups):
- Activation : Use coupling agents like HATU or EDCI to enhance reactivity of carboxylic acid intermediates .
- Protection : Temporarily convert amines to tert-butyl carbamates (Boc) to prevent undesired nucleophilic attacks during reactions .
- Low-Temperature Conditions : Conduct reactions at -20°C to stabilize electrophilic intermediates (e.g., benzoyl chlorides) .
Properties
IUPAC Name |
4-piperidin-4-yloxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-12(15)9-1-3-10(4-2-9)16-11-5-7-14-8-6-11/h1-4,11,14H,5-8H2,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJXVQFODGXUOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=C(C=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593843 | |
Record name | 4-[(Piperidin-4-yl)oxy]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
609781-30-8 | |
Record name | 4-[(Piperidin-4-yl)oxy]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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